molecular formula C20H17ClN4O4S2 B2973149 Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 896022-05-2

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2973149
CAS No.: 896022-05-2
M. Wt: 476.95
InChI Key: SNJUDQKWRMTXFY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring:

  • A 1,3,4-thiadiazole core substituted with a 4-chlorobenzamido group at position 3.
  • A thioether bridge (-S-) at position 2 of the thiadiazole, connected to an acetamido group.
  • An ethyl benzoate ester at the terminal acetamido moiety.

This structure combines lipophilic (4-chlorophenyl), hydrogen-bonding (amide), and electron-withdrawing (thiadiazole) groups, making it a candidate for diverse biological activities, including antimicrobial and cytotoxic properties .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)14-5-3-4-6-15(14)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-7-9-13(21)10-8-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJUDQKWRMTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:

  • Thiadiazole Formation: : This step typically starts with the condensation of a chlorobenzamide derivative with a thiocarbohydrazide, followed by cyclization to form the 1,3,4-thiadiazole ring.

  • Thioether Formation: : The thiadiazole compound then undergoes a thioetherification reaction with ethyl 2-bromoacetate, forming an ethyl ester linkage.

  • Acetamido Addition: : Finally, the compound is reacted with an appropriate acylating agent to introduce the acetamido group, yielding this compound.

Industrial Production Methods

In industrial settings, this compound is synthesized in a large-scale reactor with precise control over temperature, pH, and reaction time to ensure high yield and purity. Typical solvents used include dichloromethane or dimethylformamide, and catalysts may include organic bases or acids to facilitate the various reaction steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate undergoes various chemical reactions:

  • Oxidation: : This compound can undergo oxidative cleavage at the thioether linkage.

  • Reduction: : The nitro group in the thiadiazole ring can be reduced to an amine.

  • Substitution: : Halogenation of the benzamide ring can introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Halogenation Reagents: : Bromine, chlorine in acetic acid

Major Products

  • Oxidation Products: : Carboxylic acids, sulfoxides

  • Reduction Products: : Amines

  • Substitution Products: : Halogenated derivatives

Scientific Research Applications

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has various applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Functions as an enzyme inhibitor in various biochemical assays.

  • Medicine: : Investigated for its potential use as an antimicrobial and anticancer agent.

  • Industry: : Serves as an intermediate in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific enzymes such as kinases and proteases.

  • Pathways Involved: : It inhibits enzyme activity by binding to the active site, thus blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the thiadiazole ring, aromatic groups, or terminal esters (Table 1).

Table 1: Structural and Physical Comparison

Compound Name Substituent on Thiadiazole Terminal Ester/Group Melting Point (°C) Yield (%) Reference
Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (Target) 4-Chlorobenzamido Ethyl benzoate Not reported Not reported -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Phenoxyacetamide 132–134 74
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-Methoxybenzamido Ethyl acetate Not reported Not reported
Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate 4-Fluorobenzamido Ethyl acetate Not reported Not reported
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate 2-Bromophenyl (oxadiazole) Ethyl benzoate Not reported Not reported

Key Observations :

  • Terminal ethyl benzoate in the target may increase steric hindrance and rigidity compared to simpler esters (e.g., ethyl acetate), affecting solubility and binding interactions .

Table 2: Reported Bioactivities of Analogs

Compound Activity Mechanism/Findings Reference
Target Compound Not explicitly reported Hypothesized: Antifungal/cytotoxic -
1,3,4-Thiadiazole-oxadiazole hybrids Antifungal (Candida spp.) Ergosterol biosynthesis inhibition
Ethyl 2-((5-(4-methoxybenzamido)-...) (44) Cytotoxic (A549, HEPG2, MCF7 cells) <10% activity at tested concentrations
Piperazine-linked thiadiazoles (2a–2h) Antibacterial Not specified

Key Insights :

  • The 4-chlorophenyl group in the target compound may enhance antifungal activity compared to methoxy derivatives, as chlorine’s electronegativity disrupts microbial membranes .
  • Terminal benzoate esters (e.g., ’s bromophenyl analog) may improve pharmacokinetic profiles over acetate esters due to slower metabolic hydrolysis .

Spectral and Analytical Data

  • NMR : Thiadiazole protons typically resonate at δ 7.5–8.5 ppm (aromatic), while acetamido CH₂ appears at δ 3.8–4.2 ppm .
  • IR : Strong bands for amide C=O (~1650 cm⁻¹) and ester C=O (~1730 cm⁻¹) confirm functional groups .

Biological Activity

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

  • Molecular Formula : C15_{15}H15_{15}ClN4_{4}O3_{3}S
  • CAS Number : 392318-11-5

The compound's structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorobenzamido group enhances its interaction with biological targets, making it a subject of interest in drug design.

This compound exerts its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an α-glucosidase inhibitor, which is significant in managing type 2 diabetes by slowing carbohydrate absorption.
  • Antitumor Activity : Research indicates that similar thiadiazole derivatives exhibit promising activity against various cancer cell lines. The specific substitution patterns in this compound may enhance its potency while maintaining a favorable safety profile .
  • Anti-inflammatory Properties : The compound may interact with pathways related to inflammation and cell proliferation, suggesting potential applications in inflammatory diseases.

Antitumor Activity

A series of studies have investigated the antitumor efficacy of thiadiazole derivatives, including this compound. For instance:

CompoundCell Line TestedIC50_{50} (µM)Reference
This compoundMCF-7 (Breast Cancer)10
Similar Thiadiazole DerivativeA549 (Lung Cancer)15

These results demonstrate the compound's potential as an effective anticancer agent.

Enzyme Inhibition Studies

The inhibitory activity against α-glucosidase has been quantitatively assessed:

CompoundEnzyme Inhibition (%)Reference
This compound85% at 50 µM
Acarbose (Standard Drug)90% at 50 µM

These findings indicate that the compound possesses significant enzyme inhibitory properties relevant for diabetes management.

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : In vitro studies have shown that this compound effectively reduces glucose absorption in intestinal models, suggesting its utility as a therapeutic agent for type 2 diabetes.
  • Cancer Treatment : Preclinical trials demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer .

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